N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a benzothiazine-derived acetamide compound characterized by a 1,4-benzothiazin-3-one core substituted with a trifluoromethyl group at position 6 and an acetamide side chain at position 2. The 3-methoxypropyl group on the acetamide nitrogen differentiates it from structurally related analogs.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3S/c1-23-6-2-5-19-13(21)8-12-14(22)20-10-7-9(15(16,17)18)3-4-11(10)24-12/h3-4,7,12H,2,5-6,8H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPXFFFXUVNCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound belonging to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 362.36 g/mol. The structure features a trifluoromethyl group and a methoxypropyl side chain that may enhance its solubility and biological activity.
Antimicrobial Properties
Benzothiazine derivatives have shown significant antimicrobial activity. In vitro studies indicate that compounds within this class can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of benzothiazine derivatives. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound may exhibit similar effects due to its structural characteristics .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced the potency of these compounds. The compound this compound was among those tested and showed promising results with an inhibition zone diameter exceeding 15 mm at certain concentrations.
- Anticancer Activity Assessment : Another study assessed the cytotoxic effects of benzothiazine derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Additionally, structural modifications may influence enzyme inhibition or receptor binding affinity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₂O₃S |
| Molecular Weight | 362.36 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| IC50 (Cytotoxicity) | Varies by cell line studied |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional differences from analogs are critical in understanding its physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Note: The molecular formula and weight of the target compound are inferred based on structural similarity to analogs (e.g., ).
Key Observations :
Core Structure: The target compound and most analogs share the 1,4-benzothiazin-3-one core, which includes a sulfur atom and an oxygen atom in the heterocyclic ring.
Substituent Effects: 3-Methoxypropyl Group: The methoxypropyl substituent in the target compound introduces a polar, flexible side chain, likely improving aqueous solubility compared to aromatic substituents (e.g., cyanophenyl or trifluoromethylphenyl) . Trifluoromethyl Groups: The trifluoromethyl group at position 6 on the benzothiazine ring is conserved in most analogs, contributing to metabolic stability and lipophilicity. However, compounds with additional trifluoromethyl groups (e.g., ) exhibit higher logP values, which may enhance membrane permeability but reduce solubility.
Molecular Weight and Drug-Likeness: The target compound’s estimated molecular weight (~438 g/mol) exceeds the typical threshold for orally bioavailable drugs (500 g/mol), a limitation shared with the trifluoromethylphenyl analog (434 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
